molecular formula C11H15NO2S B13727919 Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate

Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate

Cat. No.: B13727919
M. Wt: 225.31 g/mol
InChI Key: MSVHELAHNBJNEY-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate is a compound that features a thiophene ring substituted with a piperidine moiety and a methyl ester group. Thiophene is a five-membered heterocyclic compound containing sulfur, while piperidine is a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(piperidin-4-yl)thiophene-3-carboxylate is unique due to the combination of the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 2-piperidin-4-ylthiophene-3-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h4,7-8,12H,2-3,5-6H2,1H3

InChI Key

MSVHELAHNBJNEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)C2CCNCC2

Origin of Product

United States

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